molecular formula C13H9BrN2O3S B276800 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one

9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one

Cat. No. B276800
M. Wt: 353.19 g/mol
InChI Key: NFLWRXSQWMWBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a heterocyclic compound that contains several different functional groups, making it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This can result in a variety of different effects, including anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one are still being studied. However, it has been shown to have activity against a variety of different targets, including enzymes, receptors, and ion channels. It has also been shown to have potential as an anti-inflammatory and anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one in lab experiments is its potential to target a variety of different proteins and pathways. This makes it a useful tool for studying complex biological systems. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one. One area of interest is its potential as an anti-cancer agent. Further research is needed to determine its efficacy against different types of cancer and to identify the specific targets and pathways involved. Another potential direction is the development of analogs and derivatives of this compound with improved activity and selectivity.

Synthesis Methods

The synthesis of 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one can be achieved through a multi-step process. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-chloro-4-nitrobenzene to form an intermediate product. This intermediate is then reacted with 3,4-dihydro-2H-pyran and sodium hydride to produce the final product.

Scientific Research Applications

The potential applications of 9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one in scientific research are vast. This compound has been shown to have activity against a variety of different targets, including enzymes, receptors, and ion channels. It has also been shown to have potential as an anti-inflammatory and anti-cancer agent.

properties

Molecular Formula

C13H9BrN2O3S

Molecular Weight

353.19 g/mol

IUPAC Name

14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one

InChI

InChI=1S/C13H9BrN2O3S/c14-7-2-1-6-9-12(20-11(6)10(7)17)15-8-5-19-4-3-16(8)13(9)18/h1-2,17H,3-5H2

InChI Key

NFLWRXSQWMWBJH-UHFFFAOYSA-N

SMILES

C1COCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N21

Canonical SMILES

C1COCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N21

Origin of Product

United States

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